1,1,1-Trifluoro-N-{2-[(2-methylphenyl)sulfanyl]phenyl}methanesulfonamide
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Overview
Description
1,1,1-Trifluoro-N-{2-[(2-methylphenyl)sulfanyl]phenyl}methanesulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a trifluoromethyl group, a sulfonamide group, and a sulfanyl-substituted phenyl ring, making it an interesting subject for research in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-N-{2-[(2-methylphenyl)sulfanyl]phenyl}methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methylthiophenol with a suitable trifluoromethylating agent, followed by sulfonamide formation. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-N-{2-[(2-methylphenyl)sulfanyl]phenyl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Cycloaddition: The compound can undergo [2+3] cycloaddition reactions with azides to form tetrazoles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Cycloaddition: Sodium azide in the presence of a base like potassium carbonate in THF is used for cycloaddition reactions.
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Tetrazoles: Formed from cycloaddition reactions with azides.
Scientific Research Applications
1,1,1-Trifluoro-N-{2-[(2-methylphenyl)sulfanyl]phenyl}methanesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-N-{2-[(2-methylphenyl)sulfanyl]phenyl}methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-N-phenylmethanesulfonamide: Similar structure but lacks the sulfanyl and methylphenyl groups.
1,1,1-Trifluoro-N-{2-[(2-chlorophenyl)sulfanyl]phenyl}methanesulfonamide: Similar structure with a chlorine substituent instead of a methyl group.
1,1,1-Trifluoro-N-{2-[(2-methoxyphenyl)sulfanyl]phenyl}methanesulfonamide: Similar structure with a methoxy group instead of a methyl group
Uniqueness
1,1,1-Trifluoro-N-{2-[(2-methylphenyl)sulfanyl]phenyl}methanesulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties
Properties
CAS No. |
62676-81-7 |
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Molecular Formula |
C14H12F3NO2S2 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-[2-(2-methylphenyl)sulfanylphenyl]methanesulfonamide |
InChI |
InChI=1S/C14H12F3NO2S2/c1-10-6-2-4-8-12(10)21-13-9-5-3-7-11(13)18-22(19,20)14(15,16)17/h2-9,18H,1H3 |
InChI Key |
CTQSJVDBKUVMDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1SC2=CC=CC=C2NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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